1-(4-bromophenyl)-4-{[5-(3-bromophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione
Overview
Description
1-(4-bromophenyl)-4-{[5-(3-bromophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione, also known as BRP, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyrazolidinedione derivatives and has shown potential in various applications, including medicinal chemistry, drug discovery, and biological research.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-4-{[5-(3-bromophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that regulates various cellular processes, including cell growth and differentiation.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and cell damage. This compound has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage. In addition, this compound has been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-bromophenyl)-4-{[5-(3-bromophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione in lab experiments include its low toxicity, high solubility, and stability. This compound has also been found to have good bioavailability and can easily cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders. However, the limitations of using this compound in lab experiments include its relatively high cost and the lack of extensive studies on its long-term effects.
Future Directions
There are several future directions for the research on 1-(4-bromophenyl)-4-{[5-(3-bromophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the investigation of the potential use of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its long-term effects on human health.
Scientific Research Applications
1-(4-bromophenyl)-4-{[5-(3-bromophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione has been extensively studied for its potential use in medicinal chemistry and drug discovery. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing the activity of specific enzymes. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects by preventing neuronal damage and promoting cell survival.
Properties
IUPAC Name |
(4Z)-1-(4-bromophenyl)-4-[[5-(3-bromophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2N2O3/c21-13-4-6-15(7-5-13)24-20(26)17(19(25)23-24)11-16-8-9-18(27-16)12-2-1-3-14(22)10-12/h1-11H,(H,23,25)/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKWHOZPEUOXAL-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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